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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cit-PAB-OH is a crucial linker molecule in the development of antibody-drug conjugates

(ADCs). It incorporates the dipeptide motif Valine-Citrulline, which is recognized and cleaved by

the lysosomal enzyme Cathepsin B, a key feature for the targeted release of cytotoxic payloads

within cancer cells. The para-aminobenzyl alcohol (PAB-OH) component acts as a self-

immolative spacer, ensuring the efficient release of the unmodified drug upon cleavage of the

peptide bond. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in

solid-phase peptide synthesis. This guide provides an in-depth overview of the spectroscopic

and chromatographic data for Fmoc-Cit-PAB-OH and related compounds, along with detailed

experimental protocols.

Physicochemical Properties

Property Value Reference

Chemical Formula C28H30N40Os [1]

Molecular Weight 502.57 g/mol [1]

CAS Number 870487-04-0 [1]

Appearance White to off-white solid

Purity >97.0% (HPLC)
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Spectroscopic Data

While a complete, published spectroscopic dataset for Fmoc-Cit-PAB-OH is not readily
available, the following tables present expected Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data based on the analysis of its constituent parts and highly analogous
structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted *H and 3C NMR chemical shifts for Fmoc-Cit-PAB-OH,
inferred from data for p-aminobenzyl alcohol and Fmoc-Val-Cit-PAB-PNP.

Table 1: Predicted *H NMR Spectral Data for Fmoc-Cit-PAB-OH
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Chemical Shift Lo .
Multiplicity Assignment Reference
(ppm)
Inferred from related
~7.80 d 2H, Fmoc
structures
Inferred from related
~7.65 d 2H, Fmoc
structures
Inferred from related
~7.40 t 2H, Fmoc
structures
Inferred from related
~7.30 t 2H, Fmoc
structures
~7.50 d 2H, PAB aromatic
~7.20 d 2H, PAB aromatic
o Inferred from related
~5.40 brs 1H, Citrulline NH
structures
~4.50 S 2H, PAB-CH20H
Inferred from related
~4.40 m 1H, Fmoc-CH
structures
Inferred from related
~4.20 t 2H, Fmoc-CH:
structures
Inferred from related
~4.10 m 1H, Citrulline a-CH
structures
o Inferred from related
~3.10 m 2H, Citrulline 6-CH:2
structures
o Inferred from related
~1.80-1.50 m 4H, Citrulline ,y-CHz
structures
Table 2: Predicted 3C NMR Spectral Data for Fmoc-Cit-PAB-OH
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Chemical Shift (ppm) Assignment Reference

~172.0 Citrulline C=0 Inferred from related structures
~156.5 Fmoc C=0 Inferred from related structures
~156.0 Citrulline ureido C=0 Inferred from related structures
~144.0 2C, Fmoc aromatic Inferred from related structures
~141.5 2C, Fmoc aromatic Inferred from related structures
~137.0 PAB aromatic

~128.0 2C, Fmoc aromatic Inferred from related structures
~127.5 2C, Fmoc aromatic Inferred from related structures
~127.0 2C, PAB aromatic

~125.5 2C, Fmoc aromatic Inferred from related structures
~120.0 2C, Fmoc aromatic Inferred from related structures
~119.0 2C, PAB aromatic

~67.0 Fmoc-CH:2 Inferred from related structures
~64.5 PAB-CH20H

~54.0 Citrulline a-CH Inferred from related structures
~47.5 Fmoc-CH Inferred from related structures
~40.0 Citrulline 3-CH:z Inferred from related structures
~30.0 Citrulline B-CHz Inferred from related structures
~27.0 Citrulline y-CH2 Inferred from related structures

Mass Spectrometry (MS)

Mass spectrometry data for the closely related compound, Fmoc-Val-Cit-PAB, confirms the
expected molecular weight and provides insight into the fragmentation pattern.

Table 3: Mass Spectrometry Data for Fmoc-Val-Cit-PAB
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m/z (Observed) m/z (Calculated) lon Species Reference

602.3 601.29 [M+H]*

Expected Fragmentation: In positive ion mode Electrospray lonization (ESI), fragmentation is
expected to occur at the amide bonds and the Fmoc group. Key fragments would likely include
the loss of the Fmoc group (m/z 222.1) and cleavage of the peptide backbone.

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of Fmoc-Cit-PAB-OH
and related compounds, based on established literature procedures.

Synthesis of Fmoc-Val-Cit-PAB

o Reaction Setup: A solution of p-aminobenzyl alcohol (8.05 mmol) in dichloromethane (19 mL)
and methanol (7.6 mL) is prepared at room temperature.

» Activation: N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ, 8.05 mmol) is added to
the solution.

o Coupling: After stirring for 5 minutes, Fmoc-Val-Cit-OH (4.03 mmol) is added in one portion.
e Reaction: The resulting solution is stirred for 18 hours at room temperature.

o Workup: Volatiles are removed in vacuo. The residue is triturated with ether (20 mL) and
washed sequentially with ether (20 mL), ethyl acetate (20 mL), and ether (20 mL) to yield the
product as a light yellowish solid.

NMR Spectroscopy

o Sample Preparation: Samples are dissolved in a deuterated solvent such as DMSO-de or
CDCls.

 Instrumentation: NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

» 'H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the
residual solvent peak.
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e 13C NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the
residual solvent peak.

Electrospray lonization Mass Spectrometry (ESI-MS)

o Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of
acetonitrile and water, often with a small amount of formic acid to promote ionization.

 Instrumentation: Analysis is performed on a mass spectrometer equipped with an
electrospray ionization source.

e Analysis Mode: Data is typically acquired in positive ion mode.

o Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and
major fragment ions.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis workflow and the role of Fmoc-Cit-PAB-OH in
the construction of an Antibody-Drug Conjugate.

Gmoc-Val-Cit-Ol—D

G-Aminobenzyl alcohoD

% Fmoc-Val-Cit-PAB

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b2926746?utm_src=pdf-body
https://www.benchchem.com/product/b2926746?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2926746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Caption: Synthesis of Fmoc-Val-Cit-PAB.
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Caption: ADC Assembly Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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